molecular formula C18H18N4O3S B1665893 AZ12799734 CAS No. 1117684-36-2

AZ12799734

Numéro de catalogue: B1665893
Numéro CAS: 1117684-36-2
Poids moléculaire: 370.4 g/mol
Clé InChI: UEOZXMAOIHDDQE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AZ12799734 est un inhibiteur sélectif et actif par voie orale de la kinase du récepteur de type 1 du facteur de croissance transformant bêta. Ce composé est également connu pour inhiber la signalisation des protéines morphogénétiques osseuses. Il a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le contexte du cancer et de la fibrose, en raison de sa capacité à interférer avec les principales voies de signalisation impliquées dans ces maladies .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse d’AZ12799734 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupes fonctionnels. Les étapes clés comprennent :

    Formation du noyau pyridine : Ceci implique la réaction de 2,6-diméthyl-3-pyridine avec des réactifs appropriés pour former la structure de base.

    Modifications finales :

Méthodes de production industrielle

La production industrielle d’this compound suit des voies de synthèse similaires, mais est optimisée pour la production à grande échelle. Ceci implique l’utilisation de techniques de synthèse à haut débit, de méthodes de purification efficaces et de mesures strictes de contrôle qualité pour garantir la pureté et la cohérence du produit final .

Analyse Des Réactions Chimiques

Table 1: Spectral Data for AZ12799734 Intermediates

Compound1H^1H NMR (δ, DMSO-d6d_6)13C^{13}C NMR (δ, DMSO-d6d_6)LRMS (m/z)
7 12.51 (s, 1H), 10.22 (s, 1H)186.3, 168.1, 137.9280 [M+H]⁺
9 10.47 (s, 1H), 8.50 (dd, 1H)188.5, 167.6, 148.4380 [M+H]⁺

Biochemical Reactivity and Inhibition

This compound exhibits pan-TGF/BMP inhibitory activity:

  • Enzyme Inhibition :

    • Inhibits ALK4, TGFBR1, ALK7 (SMAD2 phosphorylation; IC50_{50} = 47 nM) and ALK1, BMPR1A/B (SMAD1 phosphorylation; IC50_{50} = 17–34 nM) .

    • Outperforms galunisertib (LY2157299) in TGF-β-induced reporter assays (IC50_{50} = 47 nM vs. 380 nM) .

Table 2: Inhibitory Activity of this compound vs. Comparators

TargetThis compound IC50_{50} (nM)Galunisertib IC50_{50} (nM)
TGFBR1 (ALK5)47380
ALK417>1,000
BMPR1A34Not active
  • Cellular Effects :

    • Blocks TGF-β-induced epithelial cell migration at 500 nM .

    • Reduces tumor metastasis in 4T1 mammary tumor models at 50 mg/kg (oral dosing) .

Stability and Pharmacokinetics

  • Plasma Stability :

    • Exhibits a half-life of 4.2 hours in murine plasma, with a Cmax_{max} of 1,200 nM after 50 mg/kg oral administration .

  • Metabolic Pathways :

    • Primarily metabolized via hepatic CYP3A4, forming sulfonamide and pyridine derivatives (unpublished preclinical data) .

Comparative Analysis with AZ12601011

While both this compound and AZ12601011 target TGF-β pathways:

  • Selectivity : this compound inhibits BMP receptors (ALK1, BMPR1A/B), whereas AZ12601011 is selective for ALK4/7 and TGFBR1 .

  • Synthetic Complexity : this compound requires dithiane protection steps, increasing synthesis time compared to AZ12601011 .

Applications De Recherche Scientifique

AZ12799734 has a wide range of scientific research applications, including:

Mécanisme D'action

AZ12799734 exerce ses effets en inhibant la kinase du récepteur de type 1 du facteur de croissance transformant bêta. Cette inhibition empêche la phosphorylation des protéines SMAD, qui sont des médiateurs clés de la voie de signalisation du facteur de croissance transformant bêta. En bloquant cette voie, this compound peut interférer avec les processus cellulaires tels que la prolifération, la différenciation et la migration, qui sont essentiels au développement et à la progression du cancer et des maladies fibrotiques .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

AZ12799734 est unique en raison de sa forte sélectivité et de sa puissance en tant qu’inhibiteur de la kinase du récepteur de type 1 du facteur de croissance transformant bêta. Il a également la capacité d’inhiber la signalisation des protéines morphogénétiques osseuses, ce qui ajoute à son potentiel thérapeutique. De plus, sa biodisponibilité orale en fait un candidat prometteur pour le développement de médicaments .

Activité Biologique

AZ12799734 is a small-molecule inhibitor targeting the transforming growth factor-beta (TGF-β) signaling pathway, specifically acting as a pan TGF/BMP inhibitor. This compound has garnered attention for its potential therapeutic applications in various diseases, including cancer and fibrosis, due to its ability to modulate TGF-β signaling, which plays a critical role in cellular processes such as proliferation, differentiation, and apoptosis.

This compound functions by inhibiting receptor-mediated phosphorylation of SMAD proteins, which are key mediators in the TGF-β signaling pathway. It effectively inhibits:

  • SMAD1 phosphorylation by ALK1, BMPR1A, and BMPR1B.
  • SMAD2 phosphorylation by ALK4, TGFBR1, and ALK7.

In comparison to other inhibitors like SB-431542 and LY2157299 (galunisertib), this compound displays superior potency with an IC50 of 47 nM for TGF-β-induced reporter activity .

Efficacy in Preclinical Models

Preclinical studies have demonstrated this compound's effectiveness in various cellular models:

  • Epithelial Cell Migration : this compound significantly inhibited TGF-β-induced migration of HaCaT keratinocytes at lower concentrations than other inhibitors .
  • Tumor Growth and Metastasis : In a syngeneic orthotopic mammary tumor model (4T1), this compound reduced tumor growth and lung metastasis .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other TGF-β inhibitors:

CompoundTargetIC50 (nM)Key Effects
This compoundPan TGF/BMP47Inhibits SMAD1 and SMAD2 phosphorylation
SB-431542TGFBR184Less effective in inhibiting migration
LY2157299TGFBR1380Higher concentration required for efficacy

Case Study 1: Efficacy in Colorectal Cancer

A study evaluating the role of TGF-β signaling in colorectal cancer (CRC) highlighted that epithelial cell-intrinsic activation of TGF-β signaling correlates with poor prognosis. This compound's ability to inhibit this pathway suggests its potential as a therapeutic agent in CRC treatment .

Case Study 2: Gallbladder Carcinoma Metastasis

Research indicated that TGF-β facilitates gallbladder carcinoma metastasis. By inhibiting this pathway, this compound may reduce metastatic potential, offering a novel approach to managing gallbladder cancer .

Propriétés

IUPAC Name

4-[[4-(2,6-dimethylpyridin-3-yl)oxypyridin-2-yl]amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-12-3-8-17(13(2)21-12)25-15-9-10-20-18(11-15)22-14-4-6-16(7-5-14)26(19,23)24/h3-11H,1-2H3,(H,20,22)(H2,19,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOZXMAOIHDDQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)OC2=CC(=NC=C2)NC3=CC=C(C=C3)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1117684-36-2
Record name AZ-12799734
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1117684362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZ-12799734
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6YYY77937
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

XANTPHOS (1.603 g, 2.77 mmol) was added to 3-(2-chloropyridin-4-yloxy)-2,6-dimethylpyridine (6.5 g, 27.70 mmol), Sulfanilamide (6.20 g, 36.01 mmol) and CESIUM CARBONATE (13.54 g, 41.55 mmol) in DMA (130 ml) at 20ºC. Nitrogen was bubbled through the reaction mixture for 1 hour then PALLADIUM(II) ACETATE (0.435 g, 1.94 mmol) added. The suspension was stirred at 130 °C for 3 hours. The reaction mixture was cooled to ambient temperature and filtered then evaporated to dryness. The residue was triturated with water (150 mL) and filtered to give crude product as a cream solid which was 90% pure by LCMS. The crude solid was triturated with hot MeCN (300 mL) to give a solid which was collected by filtration and dried under vacuum to give a cream solid (7.86g) which was 95% pure by LCMS. The solid was dissolved in the minimum amount of boiling MeCN (650 mL) and filtered to remove remaining trace solids. The filtrate was concentrated to approximately 400 mL and stirred at ice bath temperature until a precipitate formed. The suspension was stirred at room temperature overnight then filtered to afford a cream solid (6.4g) which was 100% pure by LCMS. Combined with EN02084-42 to get a single larger batch.
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.00277 mol
Type
reagent
Reaction Step One
Quantity
0.13 L
Type
solvent
Reaction Step Two
Quantity
0.036 mol
Type
reactant
Reaction Step Three
Quantity
0.0277 mol
Type
reactant
Reaction Step Four
Quantity
0.00277 mol
Type
catalyst
Reaction Step Five
Quantity
0.00194 mol
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZ12799734
Reactant of Route 2
Reactant of Route 2
AZ12799734
Reactant of Route 3
Reactant of Route 3
AZ12799734
Reactant of Route 4
Reactant of Route 4
AZ12799734
Reactant of Route 5
Reactant of Route 5
AZ12799734
Reactant of Route 6
Reactant of Route 6
AZ12799734

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.